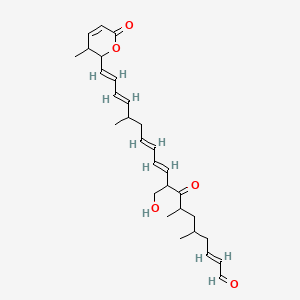
(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal” is a complex organic molecule characterized by multiple double bonds, hydroxymethyl groups, and a dihydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the dihydropyran ring and the introduction of hydroxymethyl and oxo groups. Typical synthetic routes may involve:
Formation of the dihydropyran ring: This could be achieved through a cyclization reaction involving a suitable precursor.
Introduction of hydroxymethyl groups: This step may involve hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Formation of double bonds: This could be achieved through elimination reactions or Wittig reactions.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction conditions to ensure the desired product is formed.
Purification Techniques: Methods such as chromatography or crystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: The double bonds can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments depending on the nature of the substituent.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield an aldehyde or carboxylic acid, while reduction of the oxo group would yield a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound could be used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology
The compound’s structure suggests potential biological activity, which could be explored in drug discovery and development.
Medicine
If the compound exhibits biological activity, it could be investigated for therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry
The compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential pathways could include:
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to cellular receptors, triggering signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E,4E)-5-(hydroxymethyl)-2,4-pentadienal: A simpler compound with fewer double bonds and functional groups.
(2E,4E,6E)-7-(hydroxymethyl)-2,4,6-heptatrienal: Another compound with a similar structure but different chain length and functional groups.
Uniqueness
The unique combination of multiple double bonds, hydroxymethyl groups, and a dihydropyran ring sets this compound apart from others, potentially offering unique chemical and biological properties.
Eigenschaften
Molekularformel |
C29H40O5 |
|---|---|
Molekulargewicht |
468.6 g/mol |
IUPAC-Name |
(2E,10E,12E,16E,18E)-9-(hydroxymethyl)-5,7,15-trimethyl-19-(3-methyl-6-oxo-2,3-dihydropyran-2-yl)-8-oxononadeca-2,10,12,16,18-pentaenal |
InChI |
InChI=1S/C29H40O5/c1-22(13-8-9-16-27-24(3)17-18-28(32)34-27)12-6-5-7-15-26(21-31)29(33)25(4)20-23(2)14-10-11-19-30/h5-11,13,15-19,22-27,31H,12,14,20-21H2,1-4H3/b6-5+,11-10+,13-8+,15-7+,16-9+ |
InChI-Schlüssel |
WXKQYXWBXHOECI-ARKHUCNISA-N |
Isomerische SMILES |
CC1C=CC(=O)OC1/C=C/C=C/C(C)C/C=C/C=C/C(CO)C(=O)C(C)CC(C)C/C=C/C=O |
Kanonische SMILES |
CC1C=CC(=O)OC1C=CC=CC(C)CC=CC=CC(CO)C(=O)C(C)CC(C)CC=CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,4S)-4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B12339271.png)
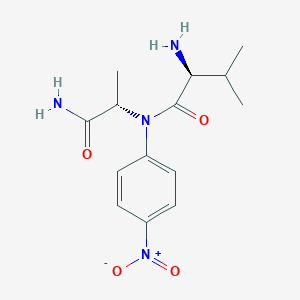

![(3S,4S,5S,6R)-6-[[5-[(E,3S,5R)-6-carboxy-3,5-dihydroxyhex-1-enyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12339288.png)
amino}cyclohexane-1-carboxylic acid](/img/structure/B12339294.png)
![4-[(tert-Butoxy)carbonyl]-2-methylmorpholine-3-carboxylic acid](/img/structure/B12339299.png)
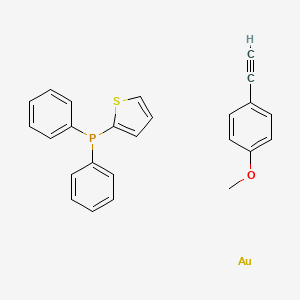
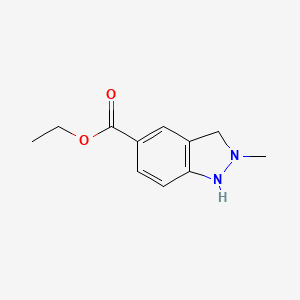
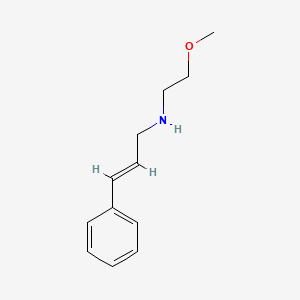
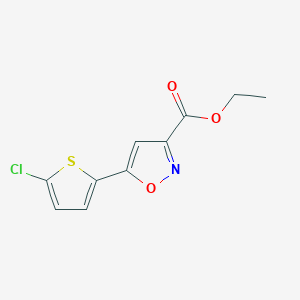
![3-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-5-propan-2-yl-5a,6,7,8,9,9a-hexahydroimidazo[1,5-a]quinoxalin-4-one](/img/structure/B12339337.png)
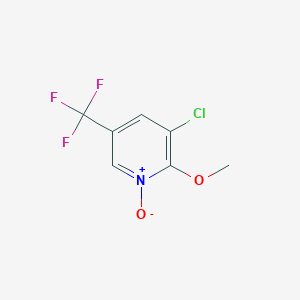

![1,3,8-Triazaspiro[4.5]dec-8-yloxy, 7,7,9,9-tetramethyl-2,4-dioxo-](/img/structure/B12339363.png)
